molecular formula C14H14N4S2 B2548110 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-65-4

3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B2548110
CAS No.: 477872-65-4
M. Wt: 302.41
InChI Key: ULPHOGGCHOTKID-UHFFFAOYSA-N
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Description

Core 1,2,4-Triazole Framework

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is electronically versatile, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and dipole-dipole interactions. The triazole ring in this compound adopts a planar conformation, with bond lengths and angles consistent with delocalized π-electrons (Table 1).

Table 1: Key Structural Features of the 1,2,4-Triazole Core

Parameter Value (Å/°)
N1–N2 bond length 1.32 Å
N2–C3 bond length 1.34 Å
C3–N4 bond length 1.31 Å
N1–C5–N4 angle 114.5°

Sulfanyl-Thioether Functionalization

The 2-methylbenzylsulfanyl group at position 3 introduces a thioether (-S-) linkage, which enhances lipophilicity and metabolic stability compared to oxygen-based ethers. The methyl substituent on the benzyl ring further modulates electron density, influencing the compound’s reactivity and binding affinity.

Thienyl Heterocyclic Substituent

The 2-thienyl group at position 5 is a five-membered aromatic ring containing one sulfur atom. This substituent contributes to:

  • Electronic effects : The electron-rich thienyl ring participates in charge-transfer interactions with biological targets.
  • Stereochemical constraints : The non-planar geometry of the thienyl group induces steric effects that may enhance selectivity.

Figure 1: Molecular Structure
(Insert 2D/3D structural diagram highlighting triazole core, sulfanyl, and thienyl groups)

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-10-5-2-3-6-11(10)9-20-14-17-16-13(18(14)15)12-7-4-8-19-12/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPHOGGCHOTKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 2-thiophenecarboxylic acid hydrazide to form the desired triazole compound under specific conditions such as refluxing in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the triazole ring’s 3- and 5-positions. Below is a comparative analysis of physicochemical properties and biological activities:

Compound Name / ID Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-Methylbenzylsulfanyl / 2-Thienyl 302.42 Antimicrobial (potential)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol 4-Bromobenzyl / 2-Thienyl 367.26 Broad-spectrum antimicrobial
3-[(3-Methoxybenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine 3-Methoxybenzylsulfanyl / 2-Pyridinyl 313.38 Not reported (structural analog)
3-[(2-Methylbenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzylsulfanyl / 2-Pyridinyl 297.38 Biochemical evaluation (e.g., enzyme inhibition)
3-[(3,4-Dimethoxyphenyl)]-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2-Fluorobenzylsulfanyl / 3,4-Dimethoxyphenyl 360.40 Not reported (pharmacophore exploration)

Structure-Activity Relationship (SAR)

  • Position 3 Modifications :
    • Electron-withdrawing groups (e.g., 4-bromobenzyl in ) enhance antimicrobial activity but may reduce bioavailability.
    • Electron-donating groups (e.g., 2-methylbenzyl in the target compound) balance lipophilicity and metabolic stability.
  • Position 5 Modifications :
    • 2-Thienyl groups (as in the target compound) improve antimicrobial activity compared to pyridinyl or phenyl moieties .
    • Heteroaryl substituents (e.g., pyridinyl) increase solubility but may alter target specificity .

Biological Activity

3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine (CAS No. 477872-65-4) is a sulfur-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4S2, with a molecular weight of 302.42 g/mol. The structure features a triazole ring substituted with a thienyl group and a sulfanyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. Variations in synthetic methods can lead to different derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacteria and fungi. Specifically, compounds similar to this compound have shown activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazolStaphylococcus aureus32 µg/mL
Similar Triazole CompoundEscherichia coli16 µg/mL
Another DerivativeCandida albicans64 µg/mL

Anticancer Activity

Mercapto-substituted triazoles have been explored for their anticancer properties. Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to our compound have shown promising results against human breast cancer cell lines with IC50 values in the micromolar range .

Table 2: Anticancer Activity Against Selected Cell Lines

Compound NameCancer Cell LineIC50 Value (µM)
3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazolHCT-116 (Colon Carcinoma)6.2
Similar Triazole CompoundT47D (Breast Cancer)27.3

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antimicrobial properties. The findings indicated that compounds with sulfanyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research featured in Pharmaceutical Biology demonstrated that certain triazole derivatives could effectively induce apoptosis in cancer cells by activating caspase pathways. The study specifically noted that compounds with structural similarities to 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazol-4-ylamine were particularly effective against breast cancer cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine to achieve high yield and purity?

Methodological Answer:
The synthesis involves sequential reactions starting with isonicotinohydrazide and isothiocyanatobenzene, followed by alkylation with 2-methylbenzyl chloride. Critical parameters include:

  • Reaction Temperature : Reflux in ethanol (70–80°C) ensures proper activation of intermediates .
  • Reagent Ratios : Stoichiometric excess of sodium hydroxide (1.5–2.0 eq.) enhances nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. Monitor crystallization kinetics to avoid amorphous byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies thioether (-S-) and triazole proton environments (δ 7.8–8.2 ppm for triazole; δ 4.1–4.3 ppm for benzyl-CH₂) .
  • X-ray Diffraction : Resolves bond lengths (C-S: ~1.81 Å; N-N: ~1.34 Å) and dihedral angles between the triazole and thienyl groups .
  • IR Spectroscopy : Confirms NH₂ stretching (3350–3450 cm⁻¹) and C=S absorption (1250–1300 cm⁻¹) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., CYP450) using fluorescence-based protocols .
  • Antimicrobial Screening : Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can density functional theory (DFT) predict the reactivity and electronic properties of this triazole derivative?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier orbitals to assess nucleophilic (HOMO) and electrophilic (LUMO) sites. For similar triazoles, HOMO energies near -6.2 eV indicate sulfur-centered reactivity .
  • Mulliken Charges : Identify electron-deficient regions (e.g., triazole N-atoms) for targeted functionalization .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in DMSO or ethanol .

Advanced: What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Control variables like pH (e.g., 7.4 vs. 6.5), solvent (DMSO concentration ≤1%), and cell passage number .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity before testing .
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thienyl reduce antimicrobial activity by 30–40%) .

Advanced: What methodologies are employed to study the structure-activity relationship (SAR) of analogs of this compound?

Methodological Answer:

  • Systematic Substitution : Replace the 2-methylbenzyl group with halogenated (e.g., 4-F) or methoxy variants to assess steric/electronic effects .
  • Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs (e.g., triazole NH₂ with kinase ATP pockets) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values (1.8–2.5) with cytotoxicity trends (R² >0.85) .

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